molecular formula C12H11Cl2N3O7S2 B11769270 3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate

3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate

Cat. No.: B11769270
M. Wt: 444.3 g/mol
InChI Key: KHLHZVYTCQPEPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate typically involves multiple steps, starting with the preparation of the core benzene sulfonyl chloride structure. The pyridin-2-yl urea moiety is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by reacting the intermediate with sulfuric acid to form the sulfate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its ability to react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity allows it to modify these molecules, thereby altering their function and activity. The specific molecular targets and pathways would depend on the context of its use, such as in proteomics or medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride
  • 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride
  • 3-Chloro-4-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride

Uniqueness

3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in specialized research applications, such as proteomics and medicinal chemistry .

Properties

Molecular Formula

C12H11Cl2N3O7S2

Molecular Weight

444.3 g/mol

IUPAC Name

3-chloro-4-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid

InChI

InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-9-7-8(21(14,19)20)4-5-10(9)16-12(18)17-11-3-1-2-6-15-11;1-5(2,3)4/h1-7H,(H2,15,16,17,18);(H2,1,2,3,4)

InChI Key

KHLHZVYTCQPEPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)O

Origin of Product

United States

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